molecular formula C8H7N3 B3235622 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1354454-97-9

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B3235622
CAS No.: 1354454-97-9
M. Wt: 145.16 g/mol
InChI Key: SGOXSUQAESDGFV-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrrolopyridine family, which are bicyclic structures containing a pyrrole ring fused to a pyridine ring, often referred to as azaisoindoles . The pyrrolopyridine core is a privileged structure in pharmaceutical research because it serves as a key bioisostere for purines. This scaffold is found in various alkaloids of natural origin and is incorporated into several approved therapeutic agents . While specific biological data for this compound is limited in the public domain, closely related pyrrolo[2,3-b]pyridine derivatives have demonstrated potent pharmacological activities across multiple target classes. Significant research has established derivatives of this heterocyclic system as potent inhibitors of fibroblast growth factor receptors (FGFRs) and the c-Met tyrosine kinase, both important targets in oncology . These inhibitors have shown promising results in inhibiting cancer cell proliferation, inducing apoptosis, and blocking tumor cell migration and invasion . The 4-carbonitrile substituent on the pyrrolopyridine core provides a versatile synthetic handle for further chemical modification, enabling medicinal chemists to explore structure-activity relationships and optimize drug-like properties. The 2,3-dihydro modification (saturation of the pyrrole ring) can influence the compound's conformation, electronic distribution, and metabolic stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOXSUQAESDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220755
Record name 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354454-97-9
Record name 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354454-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of reactions including nitrile formation, cyclization, and reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced techniques to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and related compounds:

Compound Molecular Formula Molar Mass (g/mol) Key Features Synthesis Method Reported Bioactivity
This compound C₈H₇N₃ 145.16 Dihydro core; cyano at position 4 Likely derived via reduction of aromatic analogs or cyclization methods Limited direct data; inferred kinase inhibition
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₅N₃ 143.15 Fully aromatic core; cyano at position 4 Palladium-catalyzed cyanation of 4-chloro precursor (72% yield) Antitumor activity (in vitro screening)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C₈H₄ClN₃ 177.59 Chlorine at position 4; cyano at position 5 Halogenation-cyanation sequence Not explicitly reported; halogen may enhance stability
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₉H₄F₃N₃ 211.14 Trifluoromethyl (-CF₃) at position 5; cyano at position 4 Functionalization via cross-coupling or fluorination Enhanced metabolic stability (CF₃ group)
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile C₈H₅N₃ 143.15 Cyano at position 3; fully aromatic Multi-step cyclization/functionalization Research applications in drug discovery

Structural and Electronic Comparisons

  • Substituent Position: The 4-cyano group in the target compound contrasts with 3-cyano () or 5-cyano () derivatives. Positional differences significantly affect electronic distribution and binding interactions. For example, 4-cyano derivatives may exhibit stronger dipole interactions in enzyme active sites .
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile enhances metabolic stability and lipophilicity, making it more suited for CNS-targeting drugs compared to the dihydro analog .

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article explores the biological activity of this compound, highlighting significant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C8H8N2C_8H_8N_2 with a molecular weight of approximately 148.16 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, one derivative (designated as 4h ) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro. This compound not only inhibited cell proliferation in breast cancer cell lines (4T1) but also induced apoptosis and inhibited migration and invasion .

2. Antiproliferative Activity

The antiproliferative effects of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated across multiple cancer cell lines. In one study, these compounds exhibited significant growth inhibition with GI50 values ranging from nanomolar to micromolar concentrations against various human tumor cell lines .

3. Kinase Inhibition

The compound has been identified as a potential inhibitor of SGK-1 kinase, which is associated with several diseases including cancer. The ability to inhibit this kinase suggests therapeutic applications in disorders mediated by SGK-1 activity .

Case Study 1: FGFR Inhibition in Breast Cancer

A specific study evaluated the effects of compound 4h on breast cancer cells. The results indicated that treatment with this compound led to:

  • Cell Proliferation Inhibition : A marked reduction in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis rates.
  • Inhibition of Cell Migration : The wound healing assay demonstrated significantly reduced migration capabilities in treated cells .

Case Study 2: Antiparasitic Activity

Another study highlighted the structural modifications on similar pyrrolo compounds that enhanced their antiparasitic activity. Substituents like aryl groups were shown to increase potency significantly (EC50 values as low as 0.010 μM) against certain parasites .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and IC50 values of selected derivatives related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:

CompoundTargetIC50 Value (nM)Activity
4hFGFR17Potent inhibitor
4hFGFR29Potent inhibitor
4hFGFR325Potent inhibitor
Other DerivativeSGK-1Not specifiedPotential therapeutic target

Q & A

Q. What are the limitations of X-ray crystallography for structural analysis?

  • Answer : SC-XRD requires high-quality single crystals, which may not form for amorphous or hygroscopic derivatives. Synchrotron radiation improves resolution for low-symmetry crystals. For unstable compounds, low-temperature data collection (e.g., 173 K) minimizes radiation damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.